molecular formula C8H6N4O4 B371961 1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione

1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B371961
M. Wt: 222.16g/mol
InChI Key: AEIGIZCEWCUSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a nitro group at the 6th position and a methyl group at the 1st position. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 6-amino-1-methyluracil with nitroacetaldehyde under acidic conditions to form the desired compound . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antiviral activities.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with DNA synthesis, contributing to its anticancer and antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: A parent compound with similar structural features but lacking the nitro and methyl groups.

    6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: A derivative with an amino group instead of a nitro group.

    1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: A compound without the nitro group.

Uniqueness

1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione is unique due to the presence of both the nitro and methyl groups, which contribute to its distinct chemical and biological properties. The nitro group enhances its reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H6N4O4

Molecular Weight

222.16g/mol

IUPAC Name

1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H6N4O4/c1-11-6-5(7(13)10-8(11)14)2-4(3-9-6)12(15)16/h2-3H,1H3,(H,10,13,14)

InChI Key

AEIGIZCEWCUSEW-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=N2)[N+](=O)[O-])C(=O)NC1=O

Canonical SMILES

CN1C2=C(C=C(C=N2)[N+](=O)[O-])C(=O)NC1=O

Origin of Product

United States

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